N-(3,4-dimethoxyphenyl)-6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carboxamide

Description

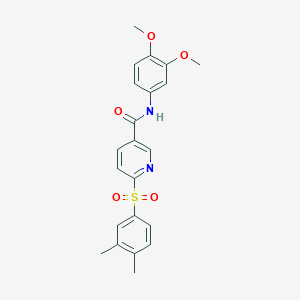

N-(3,4-Dimethoxyphenyl)-6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carboxamide is a synthetic small molecule characterized by a pyridine core substituted with a 3,4-dimethylbenzenesulfonyl group at position 6 and a carboxamide-linked 3,4-dimethoxyphenyl moiety at position 2.

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-6-(3,4-dimethylphenyl)sulfonylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O5S/c1-14-5-8-18(11-15(14)2)30(26,27)21-10-6-16(13-23-21)22(25)24-17-7-9-19(28-3)20(12-17)29-4/h5-13H,1-4H3,(H,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFKYUHPUTSNQIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)C(=O)NC3=CC(=C(C=C3)OC)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of nicotinic acid with ammonia or an amine.

Introduction of the 3,4-Dimethoxyphenyl Group: This step may involve the use of a coupling reaction, such as a Suzuki or Heck reaction, to attach the 3,4-dimethoxyphenyl group to the nicotinamide core.

Introduction of the 3,4-Dimethylphenylsulfonyl Group: The sulfonylation reaction can be carried out using a sulfonyl chloride derivative of 3,4-dimethylphenyl in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the best catalysts, solvents, and reaction temperatures.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe to study biological pathways.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on substituent effects, core modifications, and inferred physicochemical or biological properties.

N-(3-Chloro-4-Methoxyphenyl)-6-(3,4-Dimethylbenzenesulfonyl)Pyridine-3-Carboxamide (F800-0312)

- Structural Differences : The phenyl group substituent at position 3 is 3-chloro-4-methoxy instead of 3,4-dimethoxy.

- This substitution may reduce solubility due to decreased polarity but enhance metabolic stability .

- Application : F800-0312 is used as a screening compound in drug discovery, suggesting shared interest in sulfonyl-pyridine carboxamides for bioactivity studies .

N-[2-(3,4-Dimethoxyphenyl)Ethyl]Benzamide (Rip-B)

- Structural Differences : Features a benzamide core with a 3,4-dimethoxyphenethylamine side chain, lacking the pyridine and sulfonyl groups.

- Implications :

- The absence of a sulfonyl group may reduce solubility and hydrogen-bonding capacity compared to the target compound.

- The phenethylamine linker could enhance membrane permeability but reduce steric hindrance.

- Synthesis : Synthesized in 80% yield via benzoyl chloride and 3,4-dimethoxyphenethylamine reaction, contrasting with the target compound’s undisclosed synthetic route .

6-(2,3-Dihydro-1,4-Benzodioxin-5-Yl)-N-[3-[(Dimethylamino)Methyl]Phenyl]-2-Methoxy-Pyridin-3-Amine

- Structural Differences: Contains a dihydrobenzodioxin group and a dimethylamino-methylphenyl substituent.

- Implications: The dihydrobenzodioxin group may enhance aromatic stacking interactions, while the dimethylamino group increases basicity and bioavailability. The absence of a sulfonyl group reduces polarity compared to the target compound .

[2-(3,4-Dimethoxyphenyl)Ethyl]Azanium Chloride Dihydrate

- Structural Differences : A quaternary ammonium salt with a 3,4-dimethoxyphenethyl group and carbamoylpropyl chain.

- The charged ammonium group contrasts with the neutral carboxamide in the target compound, impacting solubility and ionic interactions .

Data Table: Key Structural and Functional Comparisons

*Calculated based on molecular formula from .

Research Implications and Notes

- Substituent Effects : Methoxy groups enhance electron donation and solubility, while chloro groups improve stability but reduce polarity.

- Core Modifications : Pyridine carboxamides with sulfonyl groups (target and F800-0312) may offer superior hydrogen-bonding capacity compared to benzamides (Rip-B).

- Synthetic Considerations : High-yield routes (e.g., Rip-B at 80% yield) could inform optimization for the target compound’s synthesis .

- Structural Insights : Crystallographic data from dimethoxy-containing compounds (e.g., ) may guide formulation strategies for the target molecule.

Note: Biological activity data (e.g., IC50, toxicity) are absent in the provided evidence, necessitating further experimental validation.

Biological Activity

The compound N-(3,4-dimethoxyphenyl)-6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : CHNOS

- Molecular Weight : 366.45 g/mol

Antiviral Activity

Recent studies have explored the antiviral properties of compounds similar to this compound. For instance, derivatives with benzenesulfonamide moieties have shown significant activity against HIV-1 through mechanisms involving capsid core assembly .

Key Findings:

- EC values for related compounds ranged from 90 nM to over 10 μM.

- Structure-activity relationship (SAR) studies indicated that specific substitutions on the phenyl ring significantly influenced antiviral potency.

Anticancer Activity

Compounds with similar structural frameworks have also been investigated for anticancer properties. For example, certain pyridine derivatives exhibit cytotoxic effects against various cancer cell lines.

Case Study:

A study assessed the cytotoxicity of a related pyridine derivative on HeLa cells, revealing an IC of 5.5 μM. The mechanism was attributed to apoptosis induction and cell cycle arrest .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Inhibitory assays against specific enzymes such as carbonic anhydrase and certain kinases have shown promising results.

Data Table: Biological Activity Summary

| Activity Type | Target | EC/IC | Reference |

|---|---|---|---|

| Antiviral | HIV-1 | 90 nM - 10.81 μM | |

| Anticancer | HeLa cells | 5.5 μM | |

| Enzyme Inhibition | Carbonic Anhydrase | IC not specified |

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets, leading to downstream effects such as inhibition of viral replication or cancer cell proliferation.

Molecular Dynamics Studies

Molecular dynamics simulations have provided insights into the binding affinities and conformational changes upon ligand binding. These studies indicate that the compound stabilizes certain conformations of target proteins, enhancing its inhibitory effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.